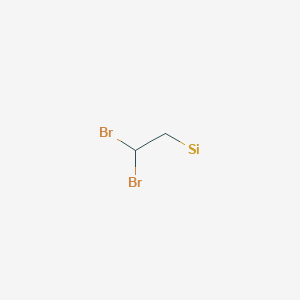
beta-Dibromoethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Dibromoethylsilane: is an organosilicon compound characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Dibromoethylsilane can be synthesized through several methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{SiH}_3 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_4\text{SiBr}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature and reaction time to ensure high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Dibromoethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylsilane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Substitution Reactions: Formation of ethylsilane derivatives with different functional groups.
Reduction Reactions: Formation of ethylsilane.
Oxidation Reactions: Formation of silanol or siloxane compounds.
Aplicaciones Científicas De Investigación
Beta-Dibromoethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of beta-Dibromoethylsilane involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Bromotrimethylsilane: Another brominated organosilicon compound with similar reactivity.
Ethylsilane: Lacks the bromine atoms but shares the ethylsilane backbone.
Dibromomethane: Contains two bromine atoms but is bonded to a carbon atom instead of silicon.
Uniqueness: Beta-Dibromoethylsilane is unique due to the presence of both bromine atoms and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C2H3Br2Si |
|---|---|
Peso molecular |
214.94 g/mol |
InChI |
InChI=1S/C2H3Br2Si/c3-2(4)1-5/h2H,1H2 |
Clave InChI |
WRAXCYIIRXWQCF-UHFFFAOYSA-N |
SMILES canónico |
C(C(Br)Br)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


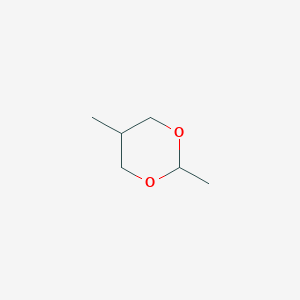
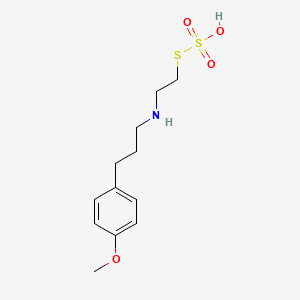
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
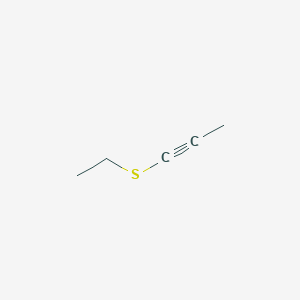
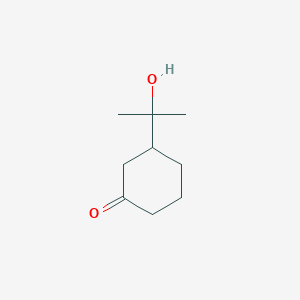


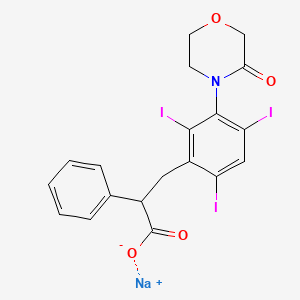
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
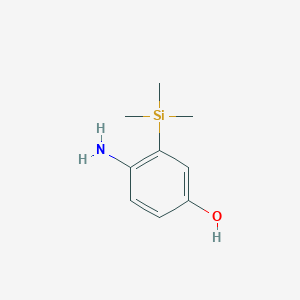
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
